![molecular formula C7H14Cl2O3 B14638987 1-Chloro-3-[(1-chloro-3-methoxypropan-2-yl)oxy]propan-2-ol CAS No. 53171-80-5](/img/structure/B14638987.png)
1-Chloro-3-[(1-chloro-3-methoxypropan-2-yl)oxy]propan-2-ol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-Chloro-3-[(1-chloro-3-methoxypropan-2-yl)oxy]propan-2-ol is an organic compound with the molecular formula C7H15ClO3. It is a chlorinated ether alcohol, characterized by the presence of two chlorine atoms and a methoxy group attached to a propane backbone. This compound is of interest in various chemical and industrial applications due to its unique structural properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-chloro-3-[(1-chloro-3-methoxypropan-2-yl)oxy]propan-2-ol typically involves the reaction of 1-chloro-3-methoxypropan-2-ol with a chlorinating agent. One common method is the use of thionyl chloride (SOCl2) under reflux conditions, which facilitates the substitution of the hydroxyl group with a chlorine atom. The reaction is usually carried out in an inert solvent such as dichloromethane or chloroform to ensure the stability of the intermediate products.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to maintain optimal reaction conditions and improve yield. The use of catalysts and controlled temperature and pressure conditions can further enhance the efficiency of the synthesis process.
化学反応の分析
Types of Reactions
1-Chloro-3-[(1-chloro-3-methoxypropan-2-yl)oxy]propan-2-ol undergoes various chemical reactions, including:
Nucleophilic substitution: The chlorine atoms can be replaced by other nucleophiles such as hydroxide, alkoxide, or amine groups.
Oxidation: The compound can be oxidized to form corresponding aldehydes or ketones using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction reactions can convert the compound into alcohols or alkanes using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Common Reagents and Conditions
Nucleophilic substitution: Reagents such as sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu) in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile (CH3CN).
Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium, or chromium trioxide (CrO3) in acetic acid.
Reduction: Lithium aluminum hydride (LiAlH4) in dry ether or sodium borohydride (NaBH4) in methanol or ethanol.
Major Products Formed
Nucleophilic substitution: Formation of ethers, amines, or alcohols depending on the nucleophile used.
Oxidation: Formation of aldehydes, ketones, or carboxylic acids.
Reduction: Formation of primary or secondary alcohols.
科学的研究の応用
1-Chloro-3-[(1-chloro-3-methoxypropan-2-yl)oxy]propan-2-ol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and polymers.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development and as a building block for pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals, coatings, and adhesives.
作用機序
The mechanism of action of 1-chloro-3-[(1-chloro-3-methoxypropan-2-yl)oxy]propan-2-ol involves its interaction with various molecular targets. The chlorine atoms and methoxy group can participate in hydrogen bonding and van der Waals interactions with proteins and enzymes, potentially affecting their function. The compound may also undergo metabolic transformations in biological systems, leading to the formation of active metabolites that exert specific effects on cellular pathways.
類似化合物との比較
Similar Compounds
1-Chloro-3-methoxypropan-2-ol: A simpler analog with one chlorine atom and a methoxy group.
3-Chloro-1-methoxypropan-2-ol: Another analog with a different substitution pattern.
1-Chloro-3-hydroxypropan-2-ol: Lacks the methoxy group but has a similar backbone structure.
Uniqueness
1-Chloro-3-[(1-chloro-3-methoxypropan-2-yl)oxy]propan-2-ol is unique due to the presence of two chlorine atoms and a methoxy group, which confer distinct chemical reactivity and potential biological activity. Its structural complexity makes it a valuable compound for various synthetic and research applications.
特性
CAS番号 |
53171-80-5 |
|---|---|
分子式 |
C7H14Cl2O3 |
分子量 |
217.09 g/mol |
IUPAC名 |
1-chloro-3-(1-chloro-3-methoxypropan-2-yl)oxypropan-2-ol |
InChI |
InChI=1S/C7H14Cl2O3/c1-11-5-7(3-9)12-4-6(10)2-8/h6-7,10H,2-5H2,1H3 |
InChIキー |
NRIPLZVVVWQTHL-UHFFFAOYSA-N |
正規SMILES |
COCC(CCl)OCC(CCl)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


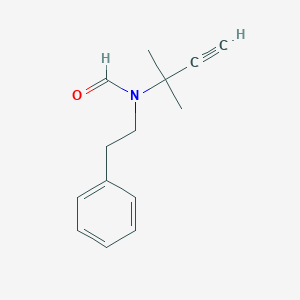
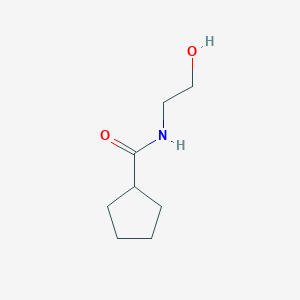
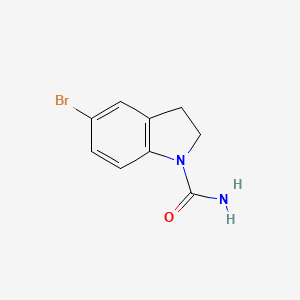
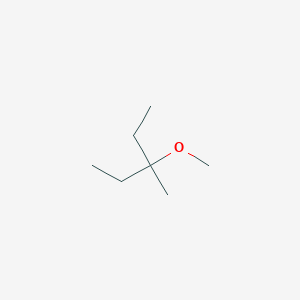
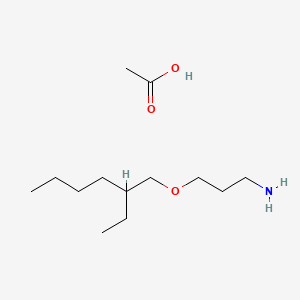

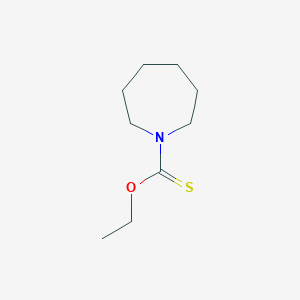

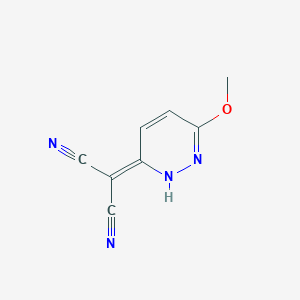
![Thieno[3,4-d]-1,3-dioxole-4,6-dicarboxylic acid](/img/structure/B14638959.png)
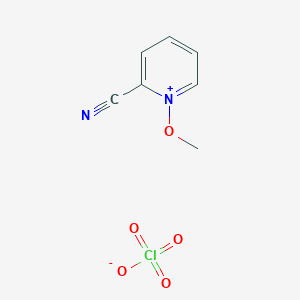

![1-[Bis(2-hydroxyethyl)amino]-3-phenoxypropan-2-ol;hydrochloride](/img/structure/B14638982.png)
![6-{2-Hydroxy-3-[(propan-2-yl)amino]propoxy}pyridin-2(1H)-one](/img/structure/B14638983.png)
